molecular formula C22H27NO2S B3503356 1-{[4-(benzyloxy)-3-ethoxyphenyl]carbonothioyl}-4-methylpiperidine

1-{[4-(benzyloxy)-3-ethoxyphenyl]carbonothioyl}-4-methylpiperidine

Cat. No.: B3503356
M. Wt: 369.5 g/mol
InChI Key: ATTOFKNISWBFSI-UHFFFAOYSA-N
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Description

The compound “1-{[4-(benzyloxy)-3-ethoxyphenyl]carbonothioyl}-4-methylpiperidine” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The molecule also has a benzyloxy group and an ethoxy group attached to a phenyl ring, which could potentially influence its physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a piperidine ring (a six-membered ring with one nitrogen atom), a phenyl ring (a six-membered ring with six carbon atoms), and functional groups including a benzyloxy group, an ethoxy group, and a carbonothioyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine ring, the benzyloxy group, and the ethoxy group. The piperidine ring could potentially undergo reactions at the nitrogen atom, while the benzyloxy and ethoxy groups could participate in reactions involving the oxygen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperidine, benzyloxy, and ethoxy groups could impact properties such as solubility, melting point, and boiling point .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in pharmaceuticals, given the presence of the piperidine ring, which is a common feature in many drugs .

Properties

IUPAC Name

(3-ethoxy-4-phenylmethoxyphenyl)-(4-methylpiperidin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2S/c1-3-24-21-15-19(22(26)23-13-11-17(2)12-14-23)9-10-20(21)25-16-18-7-5-4-6-8-18/h4-10,15,17H,3,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTOFKNISWBFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCC(CC2)C)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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